BenchChemオンラインストアへようこそ!

Vitamin D3 derivative

VDR binding affinity competitive displacement assay MG-63 osteoblast-like cells

Active vitamin D3 derivatives constitute a pharmacologically heterogeneous class of Vitamin D Receptor (VDR) agonists that share a seco-steroid backbone derived from cholecalciferol (vitamin D3) but diverge substantially in side-chain structure, VDR binding kinetics, metabolic stability, and tissue-selective gene expression profiles. Calcitriol (1,25-dihydroxyvitamin D3) serves as the endogenous, non-selective reference agonist, while synthetic derivatives including paricalcitol (19-nor-1,25-dihydroxyvitamin D2), doxercalciferol (1α-hydroxyvitamin D2), alfacalcidol (1α-hydroxyvitamin D3), and novel side-chain-extended analogs such as PRI-1938 have been engineered to achieve differential pharmacology.

Molecular Formula C24H38O2
Molecular Weight 358.6 g/mol
Cat. No. B10799460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin D3 derivative
Molecular FormulaC24H38O2
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C24H38O2/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,14,16,18-22,26H,4-5,7-13,15H2,1-3H3
InChIKeyGKTDPIQLKVFPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitamin D3 Derivatives (Paricalcitol) vs Calcitriol: A Data-Driven Procurement Evidence Guide for Active Vitamin D Receptor Agonists


Active vitamin D3 derivatives constitute a pharmacologically heterogeneous class of Vitamin D Receptor (VDR) agonists that share a seco-steroid backbone derived from cholecalciferol (vitamin D3) but diverge substantially in side-chain structure, VDR binding kinetics, metabolic stability, and tissue-selective gene expression profiles [1]. Calcitriol (1,25-dihydroxyvitamin D3) serves as the endogenous, non-selective reference agonist, while synthetic derivatives including paricalcitol (19-nor-1,25-dihydroxyvitamin D2), doxercalciferol (1α-hydroxyvitamin D2), alfacalcidol (1α-hydroxyvitamin D3), and novel side-chain-extended analogs such as PRI-1938 have been engineered to achieve differential pharmacology [2]. These structural modifications translate into quantifiable differences in VDR affinity, calcemic liability, CYP24A1-mediated catabolic rate, and tissue-specific efficacy that directly inform procurement decisions for clinical, research, and industrial applications [3].

Why Generic Substitution Between Vitamin D3 Derivatives Fails: Divergent VDR Pharmacology, Calcemic Safety, and CYP-Mediated Metabolic Stability


Vitamin D3 derivatives cannot be considered therapeutically interchangeable because their structural divergence produces quantifiably distinct pharmacodynamic and pharmacokinetic profiles that directly impact clinical safety and efficacy [1]. A derivative such as paricalcitol exhibits only 14% of the VDR binding affinity of calcitriol yet achieves comparable or more rapid parathyroid hormone (PTH) suppression with significantly fewer hypercalcemic episodes, demonstrating that VDR affinity alone does not predict therapeutic index [1][2]. At the metabolic level, novel side-chain-modified analogs such as PRI-1938 exhibit greater than 9-fold higher resistance to CYP3A4-mediated catabolism compared to 1,25D3, while doxercalciferol requires only 55–60% of the paricalcitol dose to achieve equivalent iPTH suppression, underscoring that dose equivalence, metabolic stability, and safety margins are compound-specific parameters that cannot be extrapolated across the class [3][4]. Substituting one derivative for another without accounting for these quantitative differences can lead to under-dosing, hypercalcemia, or loss of therapeutic effect, making evidence-based procurement essential.

Quantitative Comparative Evidence Guide: Vitamin D3 Derivative (Paricalcitol) vs Calcitriol, Doxercalciferol, and Investigational Analogs


VDR Binding Affinity: Paricalcitol Exhibits 86% Lower Relative VDR Affinity Than Calcitriol in Human Osteoblast-Derived Cells, Decoupling Receptor Binding from Therapeutic Efficacy

In a direct head-to-head competitive displacement assay using tritiated 1,25(OH)₂D₃ and calf thymus VDR, paricalcitol (19-nor-1,25-dihydroxyvitamin D₂) demonstrated a relative VDR-binding affinity (IC₅₀) of only 14% compared to calcitriol, which was set as the 100% reference [1]. The full rank order was: 1,25(OH)₂D₃ (100%) > 22-oxacalcitriol (OCT, 25%) > paricalcitol (14%) > 1,25(OH)₂DHT₂ (0.3%). Despite this 7.1-fold lower VDR affinity, paricalcitol induced 24-hydroxylase (CYP24A1) mRNA expression with comparable potency to calcitriol (≥3-fold induction at 2 h, peaking at 7- to 8-fold above control by 12 h with no significant difference between analogs), demonstrating that VDR binding affinity does not linearly predict transcriptional efficacy [1].

VDR binding affinity competitive displacement assay MG-63 osteoblast-like cells structure-activity relationship

Hypercalcemia Safety: Paricalcitol Demonstrates Significantly Fewer Sustained Hypercalcemic Episodes Than Calcitriol in a 263-Patient Double-Blind Hemodialysis RCT

In a double-blind, randomized, multicenter study of 263 hemodialysis patients with baseline PTH ≥300 pg/mL and serum Ca × P <75 mg²/dL², intravenous paricalcitol-treated patients achieved ≥50% reduction from baseline PTH significantly faster than calcitriol-treated patients (P = 0.025) and reached the therapeutic PTH range (100–300 pg/mL) by approximately week 18, whereas the calcitriol group as a whole was unable to achieve this range [1]. Critically, paricalcitol-treated patients experienced significantly fewer sustained episodes of hypercalcemia and/or elevated Ca × P product than calcitriol patients (P = 0.008), with the study employing dose-escalation protocols based on laboratory results for PTH, calcium, and Ca × P over 32 weeks [1].

secondary hyperparathyroidism hypercalcemia hemodialysis therapeutic index Ca x P product

PTH Suppression Kinetics in Pre-Dialysis CKD: Paricalcitol Achieves 40% PTH Reduction 4 Weeks Faster Than Calcitriol with Lower Pill Burden in a Multicenter RCT

In a randomized, multicenter trial specifically designed to compare paricalcitol versus calcitriol for secondary hyperparathyroidism in non-dialysis CKD stages 3–4, 110 patients with PTH >120 pg/mL were randomized to oral paricalcitol (1 μg/d) or calcitriol (0.25 μg/d), with dose adjustments targeting 40–60% PTH suppression below baseline over 24 weeks [1]. Both agents effectively suppressed PTH (−52% paricalcitol vs −46% calcitriol; P = 0.17), but the paricalcitol group reached the 40% PTH reduction threshold significantly earlier—at a median of 8 weeks (IQR 4–12) compared to 12 weeks (IQR 8–18) for calcitriol (P = 0.02) [1]. Furthermore, the paricalcitol group required a significantly lower median pill burden: 240 pills (IQR 180–298) versus 292 pills (IQR 231–405) for calcitriol (P = 0.01) [1]. Confirmed hypercalcemia (>10.5 mg/dL) was very low in both groups and not significantly different (P = 0.36) [1].

CKD stages 3-4 PTH suppression kinetics pill burden oral vitamin D non-dialysis CKD

Dose Equivalency: Doxercalciferol Requires Only 55–60% of the Paricalcitol Dose to Achieve Equivalent iPTH Suppression in Hemodialysis Patients

A prospective, randomized dose equivalency study in chronic hemodialysis patients previously stabilized on paricalcitol established that doxercalciferol achieves equivalent intact parathyroid hormone (iPTH) suppression at only 55–60% of the paricalcitol dose [1]. Patients were randomized to receive doxercalciferol at 35%, 50%, or 65% of their established paricalcitol dose for 6 weeks; linear regression analysis of percent change in iPTH values yielded a conversion factor of 0.57, indicating that doxercalciferol dosed at approximately 57% of the paricalcitol dose maintains equivalent iPTH control [1]. Corrected serum calcium, phosphorus, Ca × P product, and incidence of hypercalcemia, hyperphosphatemia, and Ca × P >50 were similar across all dose groups [1].

dose conversion factor doxercalciferol paricalcitol iPTH suppression pharmacoequivalence

CYP-Mediated Metabolic Stability: Investigational Vitamin D3 Analog PRI-1938 Exhibits >9-Fold Lower CYP3A4 Metabolism and Enhanced CYP24A1 Resistance Compared to 1,25D3

In a comprehensive in vitro study integrating experimental enzyme assays with molecular modeling, the investigational vitamin D3 analog PRI-1938—featuring a 5,6-trans triene system and 22,24-all-trans side-chain geometry—demonstrated markedly enhanced resistance to enzymatic catabolism compared to the endogenous ligand 1,25D₃ [1]. Metabolic conversion of PRI-1938 by the nonselective cytochrome P450 3A4 (CYP3A4) enzyme was approximately 4-fold lower than that of the previously obtained PRI-1906 analog and over 9-fold lower than 1,25D₃ [1]. All new analogs in the series (PRI-1927, PRI-1937, PRI-1938) exhibited significantly higher stability toward mitochondrial CYP24A1, the vitamin D-selective catabolic enzyme, than 1,25D₃, with PRI-1938 showing the lowest observed metabolic conversion overall, attributed to a highly stable conformation in the CYP24A1 active site stabilized by four hydrogen bonds and multiple hydrophobic interactions [1].

CYP24A1 CYP3A4 metabolic stability PRI-1938 side-chain modification anticancer vitamin D analogs

Antiproteinuric Effect: Paricalcitol Reduces Proteinuria in 51% of CKD Patients vs 25% with Placebo, Independent of RAAS Blockade, in Pooled Randomized Trials

A pooled analysis of three double-blind, randomized, placebo-controlled studies evaluated the effect of oral paricalcitol on proteinuria in 220 CKD stage 3–4 patients with secondary hyperparathyroidism (SHPT), randomized to paricalcitol (n = 107, mean dose 9.5 μg/week) or placebo (n = 113) for up to 24 weeks [1]. At the final visit, 29 of 57 paricalcitol-treated patients with baseline proteinuria (51%) demonstrated a reduction in proteinuria, compared to only 15 of 61 placebo patients (25%), yielding a statistically significant difference (P = 0.004) and an odds ratio for proteinuria reduction of 3.2 (95% CI 1.5–6.9) favoring paricalcitol [1]. Notably, this antiproteinuric effect was independent of concomitant use of agents blocking the renin-angiotensin-aldosterone system (RAAS), age, sex, race, diabetes mellitus, or hypertension [1]. This evidence is categorized as Class-level inference because the comparator is placebo rather than another active vitamin D3 derivative, and thus the differentiation is against non-treatment rather than against calcitriol or doxercalciferol [1].

proteinuria CKD renoprotection RAAS blockade antiproteinuric agent

Optimal Procurement-Linked Application Scenarios for Vitamin D3 Derivatives Based on Comparative Quantitative Evidence


Hemodialysis-Based Secondary Hyperparathyroidism Management Requiring Minimized Hypercalcemia Risk

For hospital and dialysis center procurement where the primary clinical objective is suppressing parathyroid hormone (PTH) while minimizing sustained hypercalcemic episodes and elevated Ca × P product, the 263-patient double-blind RCT by Sprague et al. (2003) provides direct evidence that paricalcitol achieves significantly faster ≥50% PTH reduction (P = 0.025) and significantly fewer sustained hypercalcemia events (P = 0.008) compared to calcitriol [1]. Additionally, paricalcitol-treated patients as a group reached the therapeutic PTH range of 100–300 pg/mL by week 18, while the calcitriol group did not [1]. This scenario applies directly to dialysis centers seeking to reduce the monitoring burden and clinical complications associated with calcitriol-induced hypercalcemia.

Pre-Dialysis CKD Stages 3–4 with Emphasis on Treatment Adherence and Speed of PTH Control

In non-dialysis CKD populations where oral therapy is administered and patient adherence is influenced by pill burden and speed of response, the Coyne et al. (2014) multicenter RCT (n = 110) demonstrates that paricalcitol reaches the 40% PTH suppression threshold a median of 4 weeks earlier than calcitriol (8 vs 12 weeks; P = 0.02) and requires 52 fewer pills over 24 weeks (P = 0.01) [2]. For procurement decisions in nephrology clinics and health-system formularies, this translates to faster time-to-target, reduced cumulative drug utilization, and potentially improved patient adherence, all supported by level I evidence from a head-to-head RCT [2].

Formulary Conversion Between Paricalcitol and Doxercalciferol in Hemodialysis Units

When dialysis center formularies consider switching between paricalcitol and doxercalciferol, the Zisman et al. (2005) dose equivalency study provides the critical quantitative conversion factor: doxercalciferol dosed at 55–60% (conversion factor 0.57) of the established paricalcitol dose achieves equivalent iPTH suppression without significant differences in calcium, phosphorus, or hypercalcemia incidence [3]. Procurement teams must apply this 0.57 conversion factor when comparing unit costs between the two agents; failure to do so will result in inaccurate cost-effectiveness calculations and potential dosing errors during formulary transitions [3].

Preclinical Oncology and Drug Discovery Programs Requiring Metabolically Stable Vitamin D3 Analog Scaffolds

For academic and industrial research programs developing vitamin D3-based anticancer agents, the in vitro metabolic stability data for PRI-1938—demonstrating >9-fold lower CYP3A4 metabolism and substantially enhanced CYP24A1 resistance compared to 1,25D₃—provides a quantitatively validated scaffold for lead optimization [4]. Researchers procuring vitamin D3 analogs for cell-based and in vivo oncology studies should prioritize analogs with documented CYP24A1 resistance, as rapid catabolic clearance of 1,25D₃ in tumor microenvironments is a well-established limitation that PRI-1938 and its congeners directly address through side-chain rigidification and extended geometry [4].

Quote Request

Request a Quote for Vitamin D3 derivative

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.